![molecular formula C14H10F3N3O5 B13621396 (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13621396.png)
(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a diazirine group, which is known for its photo-reactivity, making it valuable in photochemistry and photobiology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazirine ring and the esterification of the benzoic acid derivative. Common reagents used in these reactions include trifluoromethyl diazirine precursors, methoxybenzoic acid, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate undergoes various chemical reactions, including:
Photolysis: The diazirine group can be activated by UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The methoxy group can be substituted under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Photolysis: UV light sources, typically in the range of 300-400 nm.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Photolysis: Formation of carbene intermediates that can react with various substrates.
Substitution: Formation of substituted benzoate derivatives.
Hydrolysis: Formation of 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid and corresponding alcohol.
科学的研究の応用
Chemistry
In chemistry, (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate is used as a photoaffinity label to study molecular interactions. Its ability to form reactive intermediates upon UV activation makes it a valuable tool for identifying binding sites on proteins and other macromolecules.
Biology
In biological research, this compound is used to investigate protein-protein and protein-DNA interactions. The photo-reactive diazirine group allows for the covalent attachment of the compound to target molecules, facilitating the study of complex biological systems.
Medicine
In medicine, this compound is explored for its potential in drug development, particularly in the design of photoactivated drugs that can be precisely controlled using light.
Industry
In industrial applications, this compound is used in the development of advanced materials, including photoresists and coatings that require precise patterning and activation.
作用機序
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate involves the activation of the diazirine group by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can insert into various chemical bonds, forming covalent linkages with target molecules. The molecular targets include proteins, nucleic acids, and other macromolecules, and the pathways involved are primarily those related to photochemical reactions.
類似化合物との比較
Similar Compounds
- (2Z)-2-(1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol
- 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-{4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]phenyl}-1-butanone
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate is unique due to its trifluoromethyl diazirine group, which provides exceptional photo-reactivity and stability. This makes it particularly useful in applications requiring precise control and activation, such as photoaffinity labeling and the development of photoactivated drugs.
特性
分子式 |
C14H10F3N3O5 |
|---|---|
分子量 |
357.24 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate |
InChI |
InChI=1S/C14H10F3N3O5/c1-24-9-6-7(13(18-19-13)14(15,16)17)2-3-8(9)12(23)25-20-10(21)4-5-11(20)22/h2-3,6H,4-5H2,1H3 |
InChIキー |
PGLIEKOOTJRBMR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)ON3C(=O)CCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


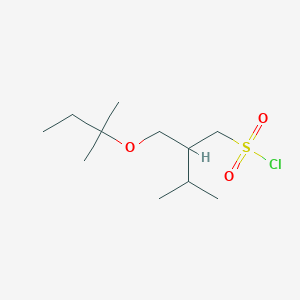
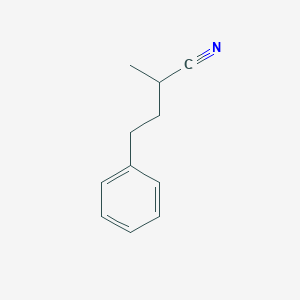
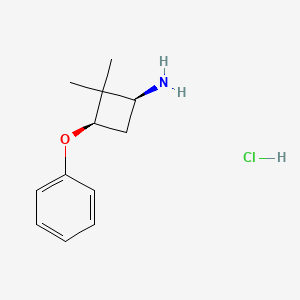
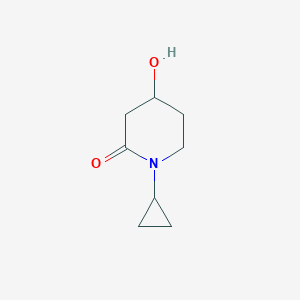
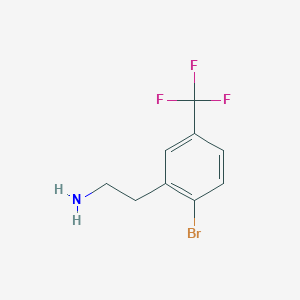
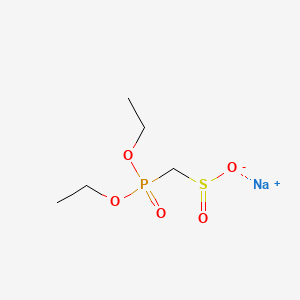
![1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B13621349.png)
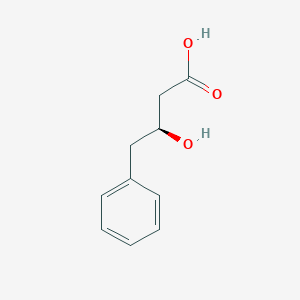
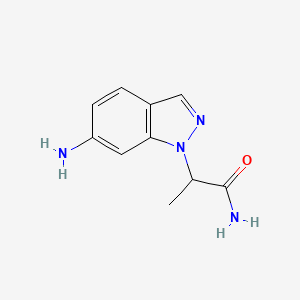

![1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol](/img/structure/B13621385.png)
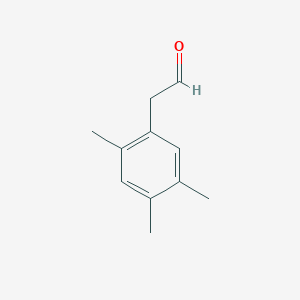
![7-Ethyl-6-azaspiro[3.4]octane](/img/structure/B13621408.png)

